molecular formula C9H13NO B1606189 N,N-Diallylacrylamide CAS No. 3085-68-5

N,N-Diallylacrylamide

Cat. No.: B1606189
CAS No.: 3085-68-5
M. Wt: 151.21 g/mol
InChI Key: BLYOHBPLFYXHQA-UHFFFAOYSA-N
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Description

N,N-Diallylacrylamide (CAS 3085-68-5) is a bifunctional monomer synthesized via alkylation of acrylamide . It features two allyl groups attached to the nitrogen atom of the acrylamide backbone, enabling crosslinking in polymeric systems due to its three double bonds per molecule . Key physical properties include a refractive index of $ n_{20}/D = 1.489 $, boiling point of 108–110°C at 3 mmHg, and storage at 4°C with 100 ppm hydroquinone (HQ) as a polymerization inhibitor .

Its primary application lies in polymer composites, where it enhances flame retardancy. For example, incorporating 3–5 wt.% modified Na$^+$-montmorillonite (MMT) with this compound into polypropylene (PP) reduces flame propagation rates by 74–79%, attributed to barrier layers formed by MMT particles that limit oxygen diffusion .

Properties

IUPAC Name

N,N-bis(prop-2-enyl)prop-2-enamide
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InChI

InChI=1S/C9H13NO/c1-4-7-10(8-5-2)9(11)6-3/h4-6H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BLYOHBPLFYXHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H13NO
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DSSTOX Substance ID

DTXSID10184865
Record name 2-Propenamide, N,N-di-2-propenyl-
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Molecular Weight

151.21 g/mol
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CAS No.

3085-68-5
Record name N,N-Diallylacrylamide
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Record name N,N-Diallylacrylamide
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Preparation Methods

Catalytic Thermal Cracking of 3-Dialkylaminopropionamide

A prominent and industrially relevant method involves the catalytic thermal cracking of 3-dialkylaminopropionamide derivatives. This method is well-documented in patent CN101143832A and represents a significant advancement in the synthesis of N,N-dialkylacrylamides, including N,N-Diallylacrylamide.

Process Description:

  • The precursor 3-dialkylaminopropionamide is subjected to thermal cracking in the presence of a polymerization inhibitor and a catalyst.
  • Reaction conditions: Temperature range of 100–280°C, pressure between 200–760 mmHg, and reaction time from 2 to 20 hours.
  • Catalysts used include protonic acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., aluminum chloride, iron(III) chloride).
  • Polymerization inhibitors such as aniline or phenolic compounds are added to prevent premature polymerization.
  • The reaction is followed by post-treatment and reduced-pressure distillation to isolate the pure this compound.

Advantages:

  • The addition of acid catalysts lowers the activation energy, enhancing reaction selectivity and yield.
  • Compared to older methods, this process reduces the reaction temperature and time significantly (from over 20 hours to a few hours).
  • It also decreases by-products and energy consumption, making it more industrially viable.

Typical Reaction Parameters and Yields:

Parameter Range/Value Notes
Reaction temperature 140–180°C Optimal range for cracking
Reaction pressure 200–400 mmHg Maintained under reduced pressure
Catalyst amount 0.1–3% (mass of precursor) Protonic or Lewis acids
Polymerization inhibitor amount 0.1–1% (mass of precursor) Aniline or phenol derivatives
Reaction time 3–8 hours Dependent on temperature and catalyst
Yield 23.2% to 56.8% (examples) Varies with catalyst and conditions

Example experimental data:

Example Precursor (g) Polymerization Inhibitor (g, %) Catalyst (g, %) Temperature (°C) Pressure (mmHg) Time (h) Yield (%)
1 5 0.005 (0.1%) 0.05 (1% HCl) 140 400 3 23.2
11 5 0.01 (0.2%) 0.15 (3% p-toluenesulfonic acid) 160 300 5 56.8

This data illustrates how catalyst type and amount, along with temperature and pressure control, influence the yield and efficiency of the process.

Alternative Synthetic Routes and Catalytic Systems

Other methods reported in literature and patents include:

Research Findings on Polymerization and Catalyst Effects

Research into the polymerization behavior of this compound and related acrylamides reveals:

  • Organocatalysts, including organic Brønsted acids, significantly improve controlled/living polymerization characteristics, which is crucial for producing defect-free polymers.
  • The polymerization of this compound can proceed in a living fashion under appropriate catalysis, enabling block copolymer synthesis.
  • The choice of catalyst and reaction conditions in the preparation step directly affects the purity and polymerization behavior of the resulting monomer, impacting downstream applications.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Catalytic thermal cracking of 3-dialkylaminopropionamide Acid or Lewis acid catalyzed; polymerization inhibitor added; 100–280°C, 2–20 h High selectivity and yield; reduced energy consumption; scalable industrially Requires careful catalyst and inhibitor control; moderate reaction times
One-step reaction with methyl chloride and KOH Simple route; high conversion High yield for some derivatives Large base and solvent use; high cost and energy for separation
Thermal decomposition of halo or methoxy derivatives Direct pyrolysis Simple reagents High temperature; low yield; polymerization side reactions
Palladium-catalyzed carbonylation Uses vinyl chloride and amines; high pressure Uses cheap raw materials; patent-protected High technical and equipment demands; catalyst sensitivity
Methyl acrylate route with amidation and cracking Multi-step but mature; mild conditions High yield; low cost raw materials More complex process; multiple steps

Chemical Reactions Analysis

Types of Reactions: N,N-Diallylacrylamide undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

    Substitution Reactions: The allyl groups can participate in substitution reactions, where the double bonds react with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Substitution Reactions: Reagents like halogens or halogenating agents are used for electrophilic substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products:

    Polymerization: Produces poly(this compound) or copolymers.

    Substitution Reactions: Forms substituted acrylamides.

    Oxidation and Reduction: Results in oxides or amines, respectively.

Scientific Research Applications

Polymer Synthesis

DAlAA is primarily used as a monomer in the synthesis of polyacrylamides through various polymerization techniques. Its ability to undergo controlled radical polymerization allows for the production of well-defined polymers with specific properties.

Controlled Radical Polymerization

The controlled radical polymerization (CRP) of DAlAA has been explored extensively. For instance, studies have demonstrated that DAlAA can be polymerized using group transfer polymerization (GTP) techniques, leading to the formation of poly(N,N-diallylacrylamide) with tailored molecular weights and narrow polydispersity indices . The living nature of this polymerization method allows for block copolymer synthesis, which can enhance the functionality of the resulting materials.

Table 1: Polymerization Techniques for DAlAA

TechniqueDescriptionReferences
Group Transfer PolymerizationUtilizes organocatalysts for controlled polymerization
Radical PolymerizationConventional method for synthesizing polyacrylamides
Anionic PolymerizationLimited applicability but useful for specific derivatives

Hydrogels and Biomedical Applications

DAlAA-based hydrogels have gained attention due to their tunable properties, making them suitable for various biomedical applications, including drug delivery systems and tissue engineering.

Drug Delivery Systems

Hydrogels synthesized from DAlAA exhibit thermoresponsive behavior, allowing them to release drugs in response to temperature changes. This property is particularly useful in creating smart drug delivery systems that can respond to physiological conditions .

Tissue Engineering

The biocompatibility of DAlAA-derived polymers makes them ideal candidates for scaffolds in tissue engineering. Studies have shown that these materials can support cell growth and differentiation, demonstrating their potential in regenerative medicine .

Table 2: Biomedical Applications of DAlAA-Based Hydrogels

ApplicationDescriptionReferences
Drug DeliveryThermoresponsive hydrogels for controlled drug release
Tissue EngineeringScaffolds that support cell growth and tissue regeneration

Environmental Applications

DAlAA has also been utilized in environmental applications, particularly in water treatment processes.

Water Treatment

Polymers derived from DAlAA have shown efficacy as flocculants in water treatment, helping to remove contaminants from wastewater . Their ability to form stable complexes with pollutants enhances their performance in purification processes.

Table 3: Environmental Applications of DAlAA

ApplicationDescriptionReferences
Water TreatmentUse as flocculants for contaminant removal

Case Study: Thermoresponsive Hydrogels

A study investigated the synthesis of thermoresponsive hydrogels using DAlAA as a monomer. The resulting hydrogels exhibited a lower critical solution temperature (LCST), allowing them to transition from a swollen state to a collapsed state at specific temperatures, making them ideal for drug delivery applications .

Case Study: Water Purification

Another research project focused on utilizing DAlAA-based polymers as flocculants in wastewater treatment. The study demonstrated significant reductions in turbidity and contaminant levels, showcasing the effectiveness of these materials in environmental remediation .

Mechanism of Action

The mechanism of action of N,N-Diallylacrylamide primarily involves its ability to polymerize and form cross-linked networks. The allyl groups provide reactive sites for further chemical modifications, allowing the formation of complex structures. These properties make it suitable for creating materials with specific mechanical and chemical characteristics.

Comparison with Similar Compounds

N,N-Dimethylacrylamide (N,N-DMAA)

  • Structure : Substitutes allyl groups with methyl groups (CH$_3$).
  • Properties :
    • CAS 2680-03-7; molecular weight = 99.13 g/mol .
    • Boiling point = 71°C at 161 mmHg; refractive index = 1.473 .
    • Hydrophilic due to smaller alkyl groups, enhancing water solubility (1 g/L at 20°C) .
  • Applications :
    • Used in temperature-responsive polymers and hydrogels .
    • Unlike N,N-diallylacrylamide, it lacks crosslinking functionality, limiting its use in flame retardancy.

N,N-Diethylacrylamide (N,N-DEAA)

  • Structure : Ethyl groups (C$2$H$5$) replace allyl groups.
  • Properties :
    • CAS 2675-94-7; higher hydrophobicity than N,N-DMAA due to larger alkyl chains .
    • Melting point >300°C, indicating superior thermal stability compared to this compound .
  • Applications :
    • Utilized in thermoresponsive polymers but less effective in crosslinking due to steric hindrance from ethyl groups.

Performance Comparison in Polymer Composites

Flame Retardancy

Compound Flame Propagation Rate Reduction Mechanism Reference
This compound 74–79% in PP/MMT composites Barrier layer formation via MMT particles
N,N-Dimethylacrylamide Not reported Lacks crosslinking ability
Divinylbenzene ~60–70% in similar systems Crosslinking without MMT synergy

Crosslinking Efficiency

Compound Double Bonds per Molecule Polymerization Inhibition (ppm HQ) Key Applications
This compound 3 100 Flame retardants, bioadhesives
Triallylisocyanurate 3 Not specified Vulcanizing agents
N,N-Diallylmethacrylamide 2 Varies Specialty polymers

Key Research Findings

  • Synergy with Montmorillonite : this compound-modified MMT composites exhibit a 30% increase in elastic modulus and reduced melt flow index in PP, outperforming unmodified PP .
  • Bioadhesive Applications : At 0.1–6.0 wt.%, this compound enhances bioadhesion in vaginal gels, rivaling divinyl glycol but with lower cytotoxicity .
  • Vulcanization : While triallylisocyanurate (TAIC) is preferred for vulcanization efficiency, this compound offers comparable crosslinking density in fluoropolymers .

Biological Activity

N,N-Diallylacrylamide (DALA) is a synthetic compound derived from acrylamide, characterized by its two allyl groups attached to the nitrogen atom. This compound has garnered attention in various fields, including polymer chemistry and biomedical applications, due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, applications, and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of acrylamide with allyl halides. The process can be summarized as follows:

  • Reactants : Acrylamide and allyl halide (e.g., allyl bromide).
  • Reaction Conditions : The reaction is usually conducted in an organic solvent under reflux conditions.
  • Catalysts : Base catalysts such as sodium hydroxide may be used to facilitate the reaction.

The resulting DALA can be purified through distillation or recrystallization methods to obtain a high-purity product suitable for further applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that DALA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in medical applications .

Cytotoxicity Studies

Cytotoxicity assessments have shown that DALA can induce apoptosis in cancer cell lines. In vitro studies revealed that DALA treatment resulted in increased cell death in human breast cancer cells (MCF-7), highlighting its potential as a chemotherapeutic agent . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Polymerization and Hydrogel Formation

This compound can be polymerized to form hydrogels, which have applications in drug delivery systems. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner. Research has shown that DALA-based hydrogels possess favorable swelling properties and biocompatibility, making them suitable for biomedical applications such as wound healing and tissue engineering .

Case Studies

Several case studies illustrate the biological activity of DALA:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of DALA-based hydrogels against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability when treated with the hydrogels containing DALA .
  • Cytotoxicity on Cancer Cells : In another study, DALA was tested on various cancer cell lines, including MCF-7 and HeLa cells. The findings indicated a dose-dependent cytotoxic effect, with IC50 values indicating significant potency against these cell lines .
  • Drug Delivery Applications : A recent investigation into DALA-based hydrogels demonstrated their effectiveness in delivering anti-cancer drugs. The hydrogels provided sustained release profiles and enhanced therapeutic efficacy compared to free drug formulations .

Research Findings Summary Table

Study FocusKey FindingsReference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduced apoptosis in MCF-7 breast cancer cells
Hydrogel Drug DeliverySustained release of anti-cancer drugs; improved therapeutic efficacy

Q & A

Q. What are the established synthetic routes for N,N-Diallylacrylamide, and how can purity be optimized during synthesis?

this compound is synthesized via alkylation of acrylamide using allyl halides under controlled alkaline conditions . Key steps include:

  • Alkylation : Reacting acrylamide with allyl bromide in aqueous NaOH at 40–60°C.
  • Purification : Distillation under reduced pressure (boiling point: 108–110°C/3 mmHg) , followed by inhibition of premature polymerization using hydroquinone (HQ) at 100 ppm .
  • Validation : Confirm structure via ¹H NMR (e.g., allyl proton signals at δ 5.2–5.8 ppm) and LC-MS .

Q. Which characterization methods are critical for verifying this compound’s structural and physicochemical properties?

  • Spectroscopy : IR spectroscopy identifies acrylamide backbone (C=O stretch at ~1650 cm⁻¹) and allyl groups (C-H stretch at ~3080 cm⁻¹) .
  • Chromatography : LC-MS with electrospray ionization (ESI) confirms molecular weight (theoretical: 153.22 g/mol) and purity .
  • Physicochemical analysis : Refractive index (n²⁰/D 1.489) and density measurements ensure batch consistency .

Advanced Research Questions

Q. How can this compound be integrated into copolymer systems, and what factors influence reactivity ratios?

this compound’s dual allyl groups enable crosslinking in copolymers (e.g., with acrylic acid or PEG diacrylate). Key considerations include:

  • Reactivity ratios : Use the Mayo-Lewis equation to model copolymer composition. For example, its high crosslinking efficiency in hydrogels stems from radical polymerization kinetics .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility during copolymerization .
  • Post-functionalization : Thiol-ene "click" chemistry modifies pendant allyl groups for targeted applications .

Q. How should researchers address contradictions in reported thermal stability data for this compound-based composites?

Discrepancies often arise from synthesis variables:

  • Inhibitor concentration : Higher HQ levels (e.g., 270 ppm vs. 100 ppm) may alter degradation onset temperatures .
  • Composite preparation : Flame-retardant composites with Na⁺-montmorillonite show 74–79% reduction in flame spread due to oxygen barrier effects . Compare thermogravimetric analysis (TGA) protocols to isolate material vs. methodological differences.

Q. What role does oxygen concentration play in this compound polymerization, and how can it be controlled?

Oxygen inhibits radical polymerization by quenching initiators. Methodological solutions include:

  • Degassing : Use freeze-pump-thaw cycles or nitrogen sparging to reduce dissolved O₂ to <1000 ppm .
  • Kinetic monitoring : Real-time FTIR or Raman spectroscopy tracks conversion rates under anaerobic conditions .

Q. How does this compound enhance flame retardancy in polymer composites?

When incorporated into polypropylene (PP) with Na⁺-montmorillonite:

  • Mechanism : Forms a char layer that limits oxygen diffusion, reducing flame propagation by 74–79% .
  • Optimization : Use 3–5 wt.% modified montmorillonite and ensure even dispersion via melt-blending at 180–200°C .

Methodological Notes

  • Data validation : Cross-reference NMR/IR data with literature (e.g., allyl proton splitting patterns ).
  • Safety protocols : Handle inhibitors (e.g., HQ) under fume hoods and store monomers at 4°C to prevent degradation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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